molecular formula C11H15NS B2596587 3-Phenyl-1,4-thiazepane CAS No. 1485107-76-3

3-Phenyl-1,4-thiazepane

Cat. No. B2596587
CAS RN: 1485107-76-3
M. Wt: 193.31
InChI Key: AARKAEMAUXIRMT-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-thiazepane is a heterocyclic organic compound that belongs to the thiazepane family. It is a six-membered ring containing one sulfur atom and one nitrogen atom. This compound has gained significant attention in scientific research due to its unique structure and potential applications.

Scientific Research Applications

Synthesis of Bicyclic 1,4-thiazepines as Novel Anti-Trypanosoma Agents

1,4-Thiazepines derivatives, related to 3-Phenyl-1,4-thiazepane, have been identified as pharmacologically significant, with various applications in medicinal chemistry. A study highlighted the synthesis of new bicyclic thiazolidinyl-1,4-thiazepines through the reaction between azadithiane compounds and Michael acceptors. These compounds were evaluated for their anthelmintic activities against Nippostrongylus brasiliensis, Caenorhabditis elegans, and their antitrypanosomal activity against Trypanosoma brucei brucei. The most active compound exhibited a selectivity index greater than 71, showing potential as a therapeutic agent against Trypanosoma brucei brucei, a causative agent of sleeping sickness (Vairoletti et al., 2019).

Antimicrobial Activity of Thiazole and 1,3,4-Thiadiazole Derivatives

Research on heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings has shown that these structures possess various pharmacological activities, including anticancer properties. A study synthesizing novel pharmacophores containing the thiazole moiety demonstrated significant anticancer activity, offering a new avenue for the development of anticancer agents. This research underscores the potential of thiazole and 1,3,4-thiadiazole derivatives in contributing to the discovery of new therapeutic options for cancer treatment (Gomha et al., 2017).

Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes for Screening Libraries

A study focusing on the synthesis of 1,4-thiazepanones and 1,4-thiazepanes, which are structurally related to this compound, reported a one-pot synthesis method. These compounds are of interest due to their highly 3D character and underrepresentation in fragment screening libraries. The efficient synthesis process facilitated the generation of diverse 3D fragments for screening libraries, highlighting the potential of 1,4-thiazepanones and 1,4-thiazepanes as new BET bromodomain ligands. This advancement is crucial for the development of novel therapeutic agents targeting bromodomains (Pandey et al., 2020).

properties

IUPAC Name

3-phenyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11/h1-3,5-6,11-12H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKAEMAUXIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CSC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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